2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide
Description
2-Chloro-N-(5-chloro-2-phenoxyphenyl)acetamide is a chloroacetamide derivative characterized by a phenyl ring substituted with a phenoxy group at the 2-position and a chlorine atom at the 5-position, linked to a chloroacetamide moiety. Chloroacetamides are widely studied for their biological activities, including anticancer, herbicidal, and antimicrobial properties, which are influenced by substituent patterns on the aromatic ring .
Properties
Molecular Formula |
C14H11Cl2NO2 |
|---|---|
Molecular Weight |
296.1 g/mol |
IUPAC Name |
2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C14H11Cl2NO2/c15-9-14(18)17-12-8-10(16)6-7-13(12)19-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18) |
InChI Key |
ZYNCAWWSNFCNAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide typically involves the reaction of 5-chloro-2-phenoxyaniline with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and scalability. The reaction mixture is often subjected to purification processes such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and hydrolyzed products like carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the aromatic ring significantly impact reactivity and bioactivity:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, F) enhance bioactivity by increasing electrophilicity. For example, fluorinated compound 7d exhibited superior cytotoxicity compared to non-fluorinated analogs .
- Heterocyclic vs. aromatic systems : Pyridine-containing analogs (e.g., 2-chloro-N-(5-chloropyridin-2-yl)acetamide) show distinct antiproliferative effects, likely due to improved binding to cellular targets .
Physicochemical Properties
- Solubility and Stability: Compounds with bulky substituents (e.g., phenoxy groups) exhibit lower aqueous solubility but higher lipid membrane permeability, favoring bioavailability .
- Crystallinity: Derivatives like N-(4-chlorophenyl)-2-(hydroxyimino)acetamide form intermolecular hydrogen bonds, influencing their crystalline packing and stability .
Pharmaceutical Development
- Cytotoxicity Mechanisms : Thiadiazole-linked acetamides induce apoptosis via mitochondrial pathway disruption, as shown in HepG2 and PANC-1 cell lines .
- Structural Optimization: Substituting the phenyl ring with trifluoromethyl or cyano groups (e.g., N-(5-chloro-2-methylphenyl)-2-cyanoacetamide) enhances binding to enzyme active sites, as predicted by molecular docking studies .
Agrochemical Use
- Metolachlor Transformation Products : Structural analogs like 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide are prioritized in environmental studies due to their persistence and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
